
(R,R)-Hydroxy Des(boric Acid) Bortezomib
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being N-[(2R)-1-[(1-hydroxy-3-methylbutyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide. This nomenclature precisely defines the stereochemical configuration at two critical chiral centers within the molecular framework, specifically indicating the R-configuration at both the alpha-carbon adjacent to the phenyl group and the carbon bearing the hydroxyl substituent in the isopentyl chain.
The stereochemical designation (R,R) reflects the absolute configuration of the two asymmetric carbon atoms that govern the three-dimensional arrangement of substituents around these centers. The first R-configuration corresponds to the stereocenter at the alpha-position relative to the phenyl ring, while the second R-configuration describes the hydroxylated carbon in the branched alkyl chain. This dual stereochemical specification is crucial for understanding the compound's spatial arrangement and potential biological interactions, as stereochemistry fundamentally influences molecular recognition patterns and binding affinities in biological systems.
The pyrazine-2-carboxamide moiety serves as a key structural anchor point, providing both rigidity and specific electronic properties to the overall molecular architecture. The systematic name also incorporates the specific connectivity pattern of the amide linkages, which creates a peptide-like backbone structure that mimics certain aspects of natural dipeptide sequences.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the empirical formula C19H24N4O3, which accounts for all constituent atoms within the molecular structure. This formula reveals the presence of nineteen carbon atoms forming the core skeleton and substituent groups, twenty-four hydrogen atoms distributed across various positions, four nitrogen atoms primarily concentrated in the pyrazine ring and amide functionalities, and three oxygen atoms incorporated into the hydroxyl and carbonyl groups.
Table 1: Molecular Composition Analysis
Element | Count | Percentage by Mass | Contribution to Molecular Properties |
---|---|---|---|
Carbon | 19 | 64.02% | Structural framework and hydrophobic character |
Hydrogen | 24 | 6.79% | Conformational flexibility and hydrogen bonding |
Nitrogen | 4 | 15.72% | Electronic properties and hydrogen bonding |
Oxygen | 3 | 13.47% | Polarity and hydrogen bonding capacity |
The calculated molecular weight of 356.4 grams per mole represents a significant reduction compared to the parent compound bortezomib, reflecting the removal of the boronic acid functional group (-B(OH)2) and its replacement with a hydroxyl group (-OH). This molecular weight places the compound within an optimal range for pharmaceutical applications, as it maintains sufficient molecular complexity for specific biological interactions while remaining below typical thresholds that might impede cellular permeability or bioavailability.
The elemental composition analysis reveals a relatively high carbon content, which contributes to the compound's lipophilic character and potential for membrane penetration. The nitrogen content, primarily derived from the pyrazine heterocycle and amide linkages, provides sites for hydrogen bonding interactions and influences the compound's electronic distribution and potential for molecular recognition.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional molecular architecture of this compound exhibits distinct conformational characteristics that arise from the specific spatial arrangement of its constituent functional groups and the inherent flexibility of certain molecular segments. The compound's overall conformation is influenced by intramolecular interactions, steric constraints, and the preferred geometries of individual functional groups.
The pyrazine ring system adopts a planar configuration, as expected for aromatic heterocycles, and serves as a rigid structural element that influences the overall molecular geometry. The phenyl ring, connected through a methylene linker to the central peptide-like backbone, can adopt various rotational conformations around the carbon-carbon single bond, providing conformational flexibility that may be important for biological activity.
Crystallographic analysis reveals that the molecule can exist in multiple conformational states, with the isopentyl chain containing the hydroxyl group showing particular flexibility. The R-stereochemistry at the hydroxylated carbon influences the preferred conformations of this chain, affecting both the overall molecular shape and the accessibility of potential hydrogen bonding sites. The three-dimensional structure shows that the hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding interactions, which may influence crystal packing arrangements and solution-phase conformational preferences.
The amide linkages within the structure adopt typical planar geometries, with the carbonyl and amino groups positioned to optimize electronic delocalization. These planar amide units introduce conformational restrictions that help define the overall three-dimensional shape of the molecule while maintaining sufficient flexibility for biological recognition processes.
Comparative Analysis with Parent Compound Bortezomib
The structural relationship between this compound and its parent compound bortezomib reveals both significant similarities and critical differences that influence their respective chemical and biological properties. Bortezomib, with the molecular formula C19H25BN4O4 and molecular weight of 384.24 grams per mole, contains a boronic acid functional group that serves as the primary mechanism for proteasome inhibition.
Table 2: Comparative Structural Analysis
Property | This compound | Bortezomib |
---|---|---|
Molecular Formula | C19H24N4O3 | C19H25BN4O4 |
Molecular Weight | 356.4 g/mol | 384.24 g/mol |
Key Functional Group | Hydroxyl (-OH) | Boronic acid (-B(OH)2) |
Stereochemistry | (R,R) | (R,S) |
Boron Content | Absent | Present |
The most significant structural difference lies in the replacement of the boronic acid moiety (-B(OH)2) in bortezomib with a simple hydroxyl group (-OH) in the derivative compound. This substitution results in the loss of one boron atom and one oxygen atom from the molecular formula, accounting for the reduced molecular weight of approximately 28 atomic mass units. The boronic acid group in bortezomib is crucial for its mechanism of action as a proteasome inhibitor, as it forms reversible covalent bonds with the active site threonine residues of the proteasome.
The stereochemical configuration also differs between the two compounds. While this compound exhibits R-configuration at both chiral centers, bortezomib possesses an (R,S)-configuration, indicating opposite stereochemistry at one of the asymmetric carbons. This stereochemical difference may influence the compounds' three-dimensional shapes and their respective abilities to interact with biological targets.
The electronic properties of the two compounds differ substantially due to the presence or absence of the boron atom. The boronic acid group in bortezomib exhibits Lewis acid character and can form coordinate covalent bonds with nucleophilic groups, particularly hydroxyl groups on serine and threonine residues. In contrast, the hydroxyl group in this compound functions primarily as a hydrogen bond donor and acceptor, lacking the electrophilic character that enables covalent binding to protease active sites.
The solubility characteristics of the two compounds also reflect their structural differences. Bortezomib demonstrates water solubility ranging from 3.3 to 3.8 milligrams per milliliter in the pH range of 2 to 6.5, while the hydroxyl derivative likely exhibits different solubility patterns due to the altered hydrogen bonding capacity and reduced molecular complexity. The absence of the boronic acid group may result in decreased water solubility but potentially improved stability under certain conditions.
Propriétés
Formule moléculaire |
C₁₉H₂₄N₄O₃ |
---|---|
Poids moléculaire |
356.42 |
Synonymes |
N-((R)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Table 1: Key Structural and Pharmacological Comparisons
Key Insights :
- The absence of the boronic acid group in this compound eliminates its ability to form the critical covalent bond with the proteasome, rendering it pharmacologically inactive .
Table 2: Common Impurities in Bortezomib Drug Products
Synthetic Route :
Bortezomib is synthesized via coupling of pyrazinecarboxylic acid with a boronic ester-protected leucine derivative. The (R,R)-Hydroxy Des(boric Acid) variant forms if the boronic ester is hydrolyzed prematurely or if boronation fails .
Pharmacokinetic and Thermodynamic Considerations
Méthodes De Préparation
Bortezomib Synthesis Overview
Bortezomib synthesis, as described in patents CN103897028A and WO2011098963A1, involves eight key steps:
-
Esterification : Isobutylboronic acid reacts with (1S,2S,3R,5S)-(+)-2,3-pinanediol to form a protected boronic acid ester.
-
Chlorination : Introduction of a chloromethyl group via lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
-
Ammonia Substitution : Replacement of the chloride with an amine group.
-
Deprotection : Removal of trimethylsilyl (TMS) groups under acidic conditions.
-
Peptide Coupling : Condensation with Boc-L-phenylalanine using coupling agents like TBTU or HATU.
-
Boc Deprotection : Trifluoroacetic acid (TFA)-mediated cleavage.
-
Second Peptide Coupling : Reaction with pyrazine-2-carboxylic acid.
-
Final Deprotection : Pinanediol removal via isobutylboronic acid hydrolysis.
Formation of (R)-Hydroxy Des(boric Acid) Bortezomib
Key Reaction Parameters and Byproduct Control
Critical Factors Influencing Des-Boric Acid Formation
Mitigation Strategies
-
Stoichiometric Precision : Maintaining a 1:1.5 molar ratio of intermediate to isobutylboronic acid minimizes incomplete transesterification.
-
Anhydrous Conditions : Rigorous drying of solvents and reagents reduces hydrolytic side reactions.
-
Crystallization Optimization : Ethyl acetate/hexane mixtures achieve >99.5% purity for Bortezomib, suppressing des-boric acid content to <0.1%.
Analytical Characterization and Quantification
Chromatographic Profiling
(R)-Hydroxy Des(boric Acid) Bortezomib is identified via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with a retention time ~2.1 minutes earlier than Bortezomib. Mass spectrometry confirms the [M+H]⁺ ion at m/z 357.4, consistent with the loss of boron (Δm/z -24).
Comparative Spectral Data
Industrial-Scale Considerations
Patent WO2014170628A1 highlights challenges in boronic acid stability during lyophilization. While Bortezomib-mannitol ester formulations avoid boroxine formation, residual water or elevated temperatures (>40°C) during processing may convert boronic acid to the des-boric acid impurity. Vacuum drying at 25°C–30°C and <10% humidity is critical for minimizing this degradation .
Q & A
Q. What is the mechanism by which (R,R)-Hydroxy Des(boric Acid) Bortezomib induces apoptosis in multiple myeloma cells?
Bortezomib primarily inhibits the 26S proteasome, leading to accumulation of polyubiquitinated proteins, endoplasmic reticulum (ER) stress, and activation of apoptotic pathways. Preclinical studies demonstrate concentration-dependent increases in apoptosis via caspase-3/7 activation and G2/M cell cycle arrest, as shown by reduced phospho-histone H3 levels and increased sub-G1 populations . In vitro assays (e.g., flow cytometry for cell cycle analysis and Annexin V staining) are critical for validating these mechanisms. Additionally, proteasome activity assays (e.g., fluorogenic substrate cleavage) confirm target engagement .
Q. What evidence supports the standard twice-weekly dosing schedule for Bortezomib in clinical trials?
The 1.3 mg/m² twice-weekly regimen (days 1, 4, 8, 11 of a 21-day cycle) was established in phase II trials for relapsed/refractory myeloma and mantle cell lymphoma (MCL), showing response rates of 33–38% and median time-to-progression of 6.2 months . Pharmacodynamic studies linked this schedule to sustained proteasome inhibition while mitigating toxicity (e.g., peripheral neuropathy). However, weekly dosing (e.g., days 1, 8, 15) is now explored to reduce neurotoxicity without compromising efficacy, as seen in network meta-analyses .
Q. How are response rates and progression-free survival (PFS) assessed in Bortezomib clinical trials?
Response criteria include the International Workshop Response Criteria (for MCL) and European Group for Blood and Marrow Transplantation guidelines (for myeloma), incorporating paraprotein reduction, imaging (MRI/PET-CT), and bone marrow biopsies. Independent radiology review minimizes bias, as in the phase II MCL trial where investigator-assessed and central review results aligned closely . PFS is calculated from treatment initiation to disease progression or death, with median values ranging from 6.2 months (MCL) to 16 months (myeloma) in monotherapy studies .
Advanced Research Questions
Q. What methodologies evaluate synergistic interactions between Bortezomib and other anticancer agents (e.g., venetoclax, oncolytic viruses)?
Synergy is quantified using Chou-Talalay combination indices (CI) derived from dose-response matrices. For example, Bortezomib combined with venetoclax showed CI < 1 (synergistic) in lymphoma models, validated via RNA-seq pathway enrichment analysis of apoptosis-related genes . In vivo, orthotopic myeloma models (e.g., CAG cells in SCID mice) assess efficacy through bioluminescence imaging and serum kappa light chain quantification, revealing 70% reduction in tumor burden with Bortezomib-roneparstat combinations .
Q. How should researchers address contradictions in efficacy data between generic and innovator Bortezomib formulations?
Analytical comparisons using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and gas chromatography (GC) reveal discrepancies in active ingredient assay (116–118% in generics vs. 99% in innovator) and impurity profiles (e.g., isovaleraldehyde). Researchers must validate formulations via pharmacopeial methods (e.g., USP monographs) and correlate pharmacokinetic/pharmacodynamic (PK/PD) data with clinical outcomes, as overdosing risks toxicity (e.g., neuropathy) .
Q. What advanced analytical techniques characterize Bortezomib’s stability and boronic acid/ester ratios?
Infrared (IR) spectroscopy with potassium bromide (KBr) pelletization under optimized conditions (2.5 mg drug, 50 kN pressure, 3-minute hold) ensures accurate structural identification . HPLC-MS quantifies boronic acid (inactive) vs. boronic ester (active) ratios, critical for bioavailability. Reconstitution studies in saline show generics (0.27:1 acid/ester ratio) differ from innovator (0.10:1), necessitating stability-indicating assays .
Q. How can pharmacogenomic analysis predict Bortezomib responsiveness in newly diagnosed myeloma patients?
Phase II trials (NCT trials) integrate whole-exome sequencing and RNA profiling to identify markers like PSMB5 mutations (proteasome subunit β5) linked to resistance. Genome-wide association studies (GWAS) further correlate single-nucleotide polymorphisms (SNPs) in ER stress pathways (e.g., XBP1, ATF6) with response durability .
Q. What experimental approaches identify mechanisms of Bortezomib resistance in solid tumors?
Resistance is modeled via chronic exposure to sublethal doses, inducing autophagy (LC3-II upregulation) or ER stress adaptation (Grp78 overexpression). Co-treatment with autophagy inhibitors (e.g., chloroquine) or Hsp90 antagonists (e.g., 17-AAG) restores sensitivity, validated through Western blotting and viability assays .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.